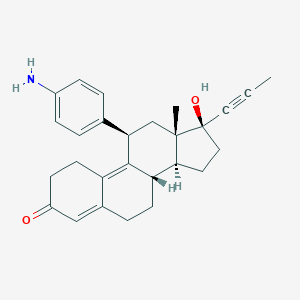

Didemethyl Mifepristone

Description

The exact mass of the compound N,N-Didesmethylmifepristone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Estranes - Estrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Didemethyl Mifepristone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Didemethyl Mifepristone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(8S,11R,13S,14S,17S)-11-(4-aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPBCIAEOBOEKD-YEEPMTPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146215 |

Source

|

| Record name | RU 42848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104004-92-4 |

Source

|

| Record name | RU 42848 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RU 42848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIDESMETHYLMIFEPRISTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN65R36QDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Application Note & Protocol: A Robust UHPLC-MS/MS Method for the Quantitative Analysis of Didemethyl Mifepristone in Human Plasma

Abstract

This document provides a detailed and validated protocol for the quantification of Didemethyl Mifepristone, an active metabolite of Mifepristone (also known as RU-486), in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Mifepristone is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties, primarily used for medical termination of pregnancy and being investigated for other clinical applications.[1] Monitoring its metabolites is crucial for pharmacokinetic studies and understanding the overall biological effect.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from sample preparation to data analysis, with an emphasis on the scientific rationale behind each step to ensure methodological robustness and data integrity.

Introduction: The Significance of Monitoring Didemethyl Mifepristone

Mifepristone undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4][5] This process leads to the formation of several active metabolites, including N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone (Didemethyl Mifepristone), and hydroxylated mifepristone.[1][2][3] These metabolites are not mere byproducts; they retain significant affinity for progesterone and glucocorticoid receptors, contributing to the overall pharmacological effect of the parent drug.[3][4]

The pharmacokinetics of mifepristone are complex, with a long half-life of 25-30 hours.[3][4][6] The serum concentrations of its primary metabolites are often in ranges similar to that of mifepristone itself.[3][4] Therefore, a comprehensive understanding of the drug's disposition and action necessitates the accurate quantification of these metabolites. Didemethyl Mifepristone is a key metabolite in this profile. A sensitive and specific analytical method is essential for pharmacokinetic and toxicokinetic studies, aiding in dose optimization and ensuring patient safety. UHPLC-MS/MS offers the requisite sensitivity and specificity for accurately measuring low concentrations of Didemethyl Mifepristone in complex biological matrices like plasma.[1][7]

Materials and Reagents

The quality of materials and reagents is paramount for the accuracy and reproducibility of the analytical method.

| Item | Supplier | Grade/Purity | Notes |

| Didemethyl Mifepristone | Toronto Research Chemicals | ≥98% | Analytical standard |

| Didemethyl Mifepristone-d4 | SynZeal | ≥98% | Internal Standard (IS) |

| Methanol | Fisher Scientific | LC-MS Grade | For stock solutions and mobile phase |

| Acetonitrile | Fisher Scientific | LC-MS Grade | For mobile phase |

| Formic Acid | Sigma-Aldrich | LC-MS Grade | Mobile phase additive |

| Water | Milli-Q® system | 18.2 MΩ·cm | For mobile phase |

| tert-Butyl methyl ether (MTBE) | Sigma-Aldrich | HPLC Grade | For liquid-liquid extraction |

| Human Plasma (K2-EDTA) | BioIVT | Pooled, drug-free | For calibration standards and QCs |

Experimental Protocol

This protocol is designed to be a self-validating system, with each step optimized to ensure high recovery, minimize matrix effects, and guarantee reproducibility.

Overall Workflow

The analytical workflow is a systematic process designed to ensure the accurate and precise quantification of Didemethyl Mifepristone in plasma samples. It begins with the receipt of plasma samples, which are then subjected to a liquid-liquid extraction procedure to isolate the analyte of interest from the complex biological matrix. The extracted samples are subsequently analyzed using a UHPLC-MS/MS system. The data generated is then processed and reviewed to ensure it meets the stringent quality control criteria before the final concentration values are reported.

Caption: Overall analytical workflow for Didemethyl Mifepristone analysis.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Didemethyl Mifepristone and Didemethyl Mifepristone-d4 (Internal Standard, IS) in methanol to achieve a final concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol/water mixture to prepare working standard solutions at various concentrations. These will be used to spike the blank plasma for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol to a final concentration of 100 ng/mL.

Rationale: The use of an isotopically labeled internal standard (Didemethyl Mifepristone-d4) is critical for mitigating variability introduced during sample preparation and potential matrix effects during ionization, as it behaves chemically and physically similarly to the analyte.[8]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase.[9][10] This method is effective for purifying and concentrating analytes from complex biological matrices.[9]

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or QC sample.

-

Internal Standard Addition: Add 20 µL of the 100 ng/mL IS working solution to each tube (except for blank samples) and vortex briefly.

-

pH Adjustment: Add 50 µL of 0.1 M NaOH to each tube and vortex. This step adjusts the sample pH to approximately 9.

-

Extraction: Add 1 mL of tert-butyl methyl ether (MTBE), cap the tubes, and vortex for 5 minutes.

-

Phase Separation: Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) and vortex to ensure complete dissolution.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.

Causality: The choice of MTBE as the extraction solvent is based on its ability to efficiently extract mifepristone and its metabolites while being immiscible with the aqueous plasma matrix. Adjusting the pH to 9 ensures that Didemethyl Mifepristone, which has a basic amine group, is in its neutral form, maximizing its partitioning into the organic solvent.

UHPLC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method for the analysis of mifepristone and its metabolites and serve as a robust starting point.[6][11][12]

UHPLC Parameters

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See table below |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 20 |

| 7.0 | 20 |

Rationale: A C18 column is used for its excellent retention and separation of hydrophobic compounds like Didemethyl Mifepristone. The gradient elution with an acetonitrile mobile phase allows for efficient separation of the analyte from other matrix components and metabolites. Formic acid is added to the mobile phase to improve peak shape and enhance ionization in positive ion mode.

Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Didemethyl Mifepristone | 402.2 | 371.2 | 30 | 20 |

| Didemethyl Mifepristone (Quantifier 2) | 402.2 | 134.1 | 30 | 35 |

| Didemethyl Mifepristone-d4 (IS) | 406.2 | 375.2 | 30 | 20 |

Rationale: ESI in positive mode is chosen due to the presence of the basic amine group in Didemethyl Mifepristone, which is readily protonated. The MRM transitions are selected for their specificity and abundance, ensuring sensitive and interference-free detection. The use of a quantifier and a qualifier ion for the analyte adds an extra layer of confidence in its identification.

Method Validation and Performance

This protocol has been validated according to the principles outlined in the EMA and FDA guidelines on bioanalytical method validation.[13][14][15][16] The validation parameters demonstrate the reliability and robustness of the method.

Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 - 1000 ng/mL[12] |

| Coefficient of Determination (R²) | >0.999[11][12] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[11][12] |

| Intra- and Inter-day Precision (%CV) | ≤ 13.2%[11][12] |

| Intra- and Inter-day Accuracy (%RE) | Within ± 13.2%[12] |

| Recovery | 96.3 - 114.7%[11][12] |

| Matrix Effect | -3.0 to 14.7%[11][12] |

Trustworthiness: The validation results confirm that the method is accurate, precise, and sensitive for the intended purpose. The low LLOQ allows for the quantification of Didemethyl Mifepristone even at low concentrations, which is crucial for pharmacokinetic studies. The high recovery and minimal matrix effect indicate that the sample preparation procedure is efficient and that the plasma matrix does not significantly interfere with the analysis.

Data Analysis and Quality Control

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is used for the curve fit.

-

Quantification: The concentration of Didemethyl Mifepristone in the plasma samples is determined from the calibration curve.

-

Quality Control: QC samples at low, medium, and high concentrations are analyzed in each analytical run to ensure the validity of the results. The concentrations of the QC samples must be within ±15% of their nominal values.[14]

Conclusion

This application note provides a comprehensive and validated UHPLC-MS/MS protocol for the quantitative analysis of Didemethyl Mifepristone in human plasma. The method is sensitive, specific, and robust, making it suitable for a wide range of applications in clinical and pharmaceutical research. By providing a detailed explanation of the rationale behind the experimental choices, this guide aims to empower researchers to confidently implement and adapt this protocol for their specific needs.

References

-

Szpot, P., Wachełko, O., Jurek, T., & Zawadzki, M. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Molecules, 27(21), 7581. [Link]

-

Szpot, P., Wachełko, O., Jurek, T., & Zawadzki, M. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. PubMed, 363(1), 127-136. [Link]

-

Cusato, J., et al. (2023). Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit. PubMed, 290, 115593. [Link]

- Kim, J. Y., et al. (2014). Method for detection of drug using liquid-liquid extraction by mixed ethyl acetate and acetonitrile.

-

Weiser, P., & Poppen, A. (2024). Mifepristone (Mifeprex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

-

Felder, T. K., et al. (2024). A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice. RSC Publishing. [Link]

-

Szpot, P., Wachełko, O., Jurek, T., & Zawadzki, M. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. PMC - NIH. [Link]

-

Ishii, A., et al. (2015). Identification and quantitation of mifepristone and its N-demethyl metabolite in the plasma of an aborted fetus by liquid chromatography–quadrupole–time-of-flight–mass spectrometry (LC–Q–TOFMS) and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS–MS). ResearchGate. [Link]

-

Felder, T. K., et al. (2024). A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice. RSC Publishing. [Link]

-

Wolfer, A. M., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. NIH. [Link]

-

Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

-

European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. [Link]

-

Heikinheimo, O., et al. (2003). The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action. PubMed. [Link]

-

Sitruk-Ware, R., & Spitz, I. M. (2003). Clinical pharmacokinetics of mifepristone. PubMed. [Link]

-

Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

-

ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Union. [Link]

-

Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]

-

Yan, Y., et al. (2024). Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial. Frontiers. [Link]

-

Lee, S., et al. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. NIH. [Link]

-

Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [Link]

-

MetwareBio. (n.d.). Metabolomics Sample Extraction. [Link]

-

SynZeal. (n.d.). N,N-Didesmethyl Mifepristone D4. [Link]

-

Pharmaffiliates. (n.d.). Mifepristone-impurities. [Link]

-

Bar, L., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. NIH. [Link]

-

International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. [Link]

-

Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Mifepristone. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]

- 3. The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 11. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ema.europa.eu [ema.europa.eu]

- 15. elearning.unite.it [elearning.unite.it]

- 16. database.ich.org [database.ich.org]

Application Notes & Protocols: Investigating Didemethyl Mifepristone in Cancer Cell Line Studies

I. Introduction: Unveiling the Therapeutic Potential of a Key Metabolite

Mifepristone (RU-486), a synthetic steroid, has garnered significant attention in oncology for its potent antagonism of both the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2] Its anticancer activities, which include inhibiting proliferation and migration, have been documented across a range of cancer cell lines, including those of the breast, ovary, prostate, and nervous system.[3][4][5] Notably, these effects are often observed irrespective of the cancer cells' classical nuclear progesterone receptor expression status, suggesting a complex mechanism of action.[3][6]

Upon administration, mifepristone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[7][8] This process yields several biologically active metabolites, including N-monodemethylated mifepristone (Metapristone or RU-42633) and N,N-didemethylated mifepristone (Didemethyl Mifepristone or RU-42848) .[8][9][10] These metabolites are not mere byproducts; they retain a significant affinity for both PR and GR and are present at substantial concentrations in the plasma, contributing collectively to the overall biological effects observed after mifepristone administration.[7][8]

The concentration of Didemethyl Mifepristone, specifically, increases gradually in the plasma within the first 10 hours post-administration of the parent compound. This kinetic profile underscores its potential role in the sustained therapeutic activity of mifepristone. While most research has focused on the parent drug, understanding the distinct or synergistic contributions of its primary metabolites like Didemethyl Mifepristone is a critical next step for drug development and mechanistic elucidation.

This guide provides a comprehensive framework and detailed protocols for researchers investigating the direct application of Didemethyl Mifepristone in cancer cell line studies. The methodologies are based on well-established assays used for mifepristone, providing a scientifically rigorous foundation for exploring the anticancer properties of this key metabolite.

Caption: Metabolic pathway of Mifepristone to its active metabolites.

II. Postulated Mechanism of Action

The anticancer effects of mifepristone are multifaceted, and it is highly probable that Didemethyl Mifepristone acts through similar signaling pathways due to its structural similarity and retained receptor affinity.[8] The primary mechanisms include:

-

Dual Receptor Antagonism: As a competitive antagonist, Didemethyl Mifepristone likely blocks both progesterone and glucocorticoid receptors. This can inhibit hormone-driven cancer cell growth and interfere with GR-mediated survival signals that contribute to chemotherapy resistance.[1][11][12]

-

Cell Cycle Arrest: A key effect of mifepristone is inducing a G1-phase cell cycle arrest. This is achieved by modulating key cell cycle regulators: up-regulating cyclin-dependent kinase (CDK) inhibitors like p21cip1 and p27kip1, and down-regulating the transcription factor E2F1. The subsequent reduction in CDK2 activity prevents the G1-to-S phase transition, thereby halting proliferation.[4]

-

Inhibition of Metastatic Pathways: Mifepristone has been shown to suppress critical pathways involved in cell migration and invasion, such as the PI3K-Akt and MAPK signaling cascades.[5] It can also disrupt the formation of the FAK/Src/Paxillin complex, which is essential for cell adhesion dynamics, a key process in metastasis.[13]

Caption: Postulated signaling pathways affected by Didemethyl Mifepristone.

III. Data Summary: Reference IC₅₀ Values for Mifepristone

While specific IC₅₀ values for Didemethyl Mifepristone are not widely published, the data for the parent compound, Mifepristone, provide a crucial benchmark for experimental design. Researchers can expect Didemethyl Mifepristone to exhibit activity within a similar micromolar range.

| Cell Line | Cancer Type | Proliferation IC₅₀ (µM) | Citation |

| SK-OV-3 | Ovarian Cancer | ~6.25 | [4] |

| OV2008 | Ovarian Cancer | ~6.91 | [4] |

| TYS | Oral Cancer | ~20 (for 40-50% reduction) | [5] |

| SAS-H1 | Oral Cancer | ~20 (for 40-50% reduction) | [5] |

IV. Experimental Workflow & Protocols

A systematic approach is essential to characterize the anticancer effects of Didemethyl Mifepristone. The following workflow outlines the key stages of investigation, from initial screening to mechanistic studies.

Caption: General experimental workflow for cell line studies.

Protocol 1: Cell Proliferation and Viability (MTT Assay)

Scientific Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of Didemethyl Mifepristone's effect on cell growth.[14][15]

Materials:

-

Didemethyl Mifepristone (stock solution in DMSO)

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Didemethyl Mifepristone in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.1%) to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of Didemethyl Mifepristone (e.g., 0, 1, 5, 10, 20, 50 µM). Include "vehicle control" wells (medium with DMSO) and "no-cell" blank wells.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: This protocol uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, to analyze the cell cycle distribution of a cell population. Because cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and S-phase cells have an intermediate amount, flow cytometry can quantify the percentage of cells in each phase.[16] This allows for a precise determination of whether Didemethyl Mifepristone induces arrest at a specific checkpoint, such as the G1-to-S transition.[4]

Materials:

-

Didemethyl Mifepristone

-

6-well cell culture plates

-

PBS (Phosphate-Buffered Saline)

-

Trypsin-EDTA

-

Cold 70% Ethanol

-

PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Didemethyl Mifepristone at the desired concentration (e.g., IC₅₀ value) and a vehicle control for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to include any detached apoptotic cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight). Fixation permeabilizes the cells, allowing the dye to enter.[17]

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

-

Resuspend the cells in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.

-

Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distributions between treated and control samples.

Protocol 3: Apoptosis Detection (Annexin V/PI Assay)

Scientific Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells. This dual-staining method provides a quantitative assessment of the mode of cell death induced by Didemethyl Mifepristone.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well cell culture plates

-

Didemethyl Mifepristone

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Treatment: Seed and treat cells with Didemethyl Mifepristone as described in the cell cycle protocol.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer provided in the kit.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the apoptotic response to treatment.

-

V. Conclusion and Future Perspectives

Didemethyl Mifepristone, as a primary active metabolite of mifepristone, represents a promising compound for cancer research. The protocols detailed here provide a robust foundation for characterizing its antiproliferative, cell cycle-modulating, and pro-apoptotic effects. By applying these standardized assays, researchers can elucidate the specific contribution of this metabolite to the overall anticancer profile of mifepristone.

Future studies should focus on comparing the potency of Didemethyl Mifepristone to its parent compound and other metabolites across a diverse panel of cancer cell lines. Investigating its synergy with existing chemotherapeutic agents could also unveil novel combination therapies, particularly for hormone-dependent or chemoresistant cancers.[18] A deeper dive into its impact on specific signaling pathways using techniques like Western blotting and transcriptomics will further clarify its mechanism of action and solidify its potential as a therapeutic agent.

VI. References

-

Check, J. H., Check, D., & Poretta, T. (2022). Progesterone receptor antagonist can provide marked palliative benefits and extend life by years in advanced lung cancer when no other treatment options are available. Cancer Research, 82(12_Suppl), Abstract nr 1032. [Link]

-

Check, J. H., & Check, D. (2021). Mifepristone May Be the Best Single Pharmaceutical Agent for Treatment of a Variety of Advanced Cancers. Cancer Science and Research, 4(2), 1-6. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Mifepristone? Patsnap Synapse. [Link]

-

DrugBank Online. (n.d.). Mifepristone: Metabolism. DrugBank. [Link]

-

Tieszen, C. R., Goyeneche, A. A., Brandhagen, B. N., Ortbahn, C. T., & Telleria, C. M. (2011). Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression. BMC Cancer, 11, 207. [Link]

-

Goyeneche, A. A., et al. (2007). Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo. Clinical Cancer Research, 13(12), 3535-3544. [Link]

-

Al-Hafidh, M., et al. (2024). Effect of Mifepristone on Migration and Proliferation of Oral Cancer Cells. International Journal of Molecular Sciences, 25(16), 8788. [Link]

-

Zadražilová, M., et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Toxics, 10(11), 674. [Link]

-

Klijn, J. G., Setyono-Han, B., & Foekens, J. A. (1992). The molecular biology of RU486. Is there a role for antiprogestins in the treatment of breast cancer? Annals of the New York Academy of Sciences, 660, 247-260. [Link]

-

Greenstein, A. E., et al. (2021). Glucocorticoid receptor antagonism promotes apoptosis in solid tumor cells. Oncotarget, 12(13), 1276-1287. [Link]

-

Pant, S., et al. (2023). ORIC-101, a Glucocorticoid Receptor Antagonist, in Combination with Nab-Paclitaxel in Patients with Advanced Solid Tumors. Cancer Research Communications, 3(11), 2262-2273. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Zadražilová, M., et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. ResearchGate. [Link]

-

He, Y., et al. (2015). Systems pharmacology of mifepristone (RU486) reveals its 47 hub targets and network: comprehensive analysis and pharmacological focus on FAK-Src-Paxillin complex. Scientific Reports, 5, 7821. [Link]

-

Carcagno, A. L., et al. (2014). Mifepristone abrogates repopulation of ovarian cancer cells in between courses of cisplatin treatment. BMC Cancer, 14, 178. [Link]

-

Check, J. H., et al. (2012). Progesterone Receptor Antagonist Therapy Has Therapeutic Potential Even in Cancer Restricted to Males as Evidenced from Murine Testicular and Prostate Cancer Studies. Anticancer Research, 32(9), 3825-3828. [Link]

-

Heikinheimo, O., et al. (1997). The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action. Contraception, 56(5), 287-294. [Link]

-

Oncotarget. (2021). Glucocorticoid receptor antagonism promotes apoptosis in solid tumor cells. Oncotarget. [Link]

-

Check, J. H., & Check, D. (2021). Mifepristone May Be the Best Single Pharmaceutical Agent for Treatment of a Variety of Advanced Cancers. Cancer Science and Research, 4(2). [Link]

-

Bio-Rad. (n.d.). Cell Cycle. Bio-Rad. [Link]

-

Li, M., et al. (2018). Sex-related pharmacokinetic differences and mechanisms of metapristone (RU486 metabolite). Acta Pharmaceutica Sinica B, 8(1), 116-124. [Link]

-

Patsnap Synapse. (2024). What are PR antagonists and how do they work? Patsnap Synapse. [Link]

-

Carcagno, A. L., et al. (2019). Advanced assessment of migration and invasion of cancer cells in response to mifepristone therapy using double fluorescence cytochemical labeling. Cellular and Molecular Biology, 65(3), 1-8. [Link]

-

Flow Cytometry Core Facility, University of Virginia. (n.d.). Cell Cycle Analysis. University of Virginia School of Medicine. [Link]

-

Valonen, P., et al. (n.d.). Detection of Apoptotic Cell Death In Vitro in the Presence of Gd-DTPA-BMA. In Ultrasound And MRI For Cancer Therapy. [Link]

-

Tieszen, C. R., et al. (2011). Long-term effect of mifepristone on tumor cell lines of the ovary (A), breast (B), nervous system (C), and prostate (D, E). ResearchGate. [Link]

-

Context Therapeutics. (n.d.). The clinical efficacy of progesterone antagonists in breast cancer. Context Therapeutics. [Link]

-

Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41. [Link]

-

ApexOnco. (2026). Corcept strengthens its relacorilant hand. ApexOnco. [Link]

-

Promega Corporation. (2025). Study Establishes Molecular Link Between Tumor Metabolism and Drug Engagement in Cancer Cells. YouTube. [Link]

-

Munster, P. N., et al. (2020). Impact of relacorilant, a selective glucocorticoid receptor antagonist, on the immunosuppressive effects of endogenous cortisol. Journal of Clinical Oncology, 38(15_suppl), 3036-3036. [Link]

-

Michna, H., et al. (1992). Progesterone antagonists: tumor-inhibiting potential and mechanism of action. Journal of Steroid Biochemistry and Molecular Biology, 41(3-8), 339-348. [Link]

-

Liang, Y., et al. (2021). Mifepristone Induces Growth Arrest, Caspase Activation, and Apoptosis of Estrogen Receptor-Expressing, Antiestrogen-Resistant Breast Cancer Cells. ResearchGate. [Link]

-

ResearchGate. (n.d.). Fig. 3 Mifepristone reduces the migration of cancer cells of the ovary... ResearchGate. [Link]

-

Heikinheimo, O., et al. (1989). Pharmacokinetic study of RU 486 and its metabolites after oral administration of single doses to pregnant and non-pregnant women. Journal of Clinical Endocrinology & Metabolism, 68(2), 270-276. [Link]

-

El Etreby, M. F., et al. (1998). Additive effect of mifepristone and tamoxifen on apoptotic pathways in MCF-7 human breast cancer cells. Breast Cancer Research and Treatment, 51(1), 1-15. [Link]

-

Al-Hafidh, M., et al. (2024). MF induces apoptosis in UM cells. A Representative histograms depicting... ResearchGate. [Link]

Sources

- 1. What is the mechanism of Mifepristone? [synapse.patsnap.com]

- 2. The molecular biology of RU486. Is there a role for antiprogestins in the treatment of breast cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scivisionpub.com [scivisionpub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic study of RU 486 and its metabolites after oral administration of single doses to pregnant and non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucocorticoid receptor antagonism promotes apoptosis in solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. Systems pharmacology of mifepristone (RU486) reveals its 47 hub targets and network: comprehensive analysis and pharmacological focus on FAK-Src-Paxillin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jrmds.in [jrmds.in]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]

- 18. Mifepristone abrogates repopulation of ovarian cancer cells in between courses of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Assessment of Didemethyl Mifepristone (RU 42 633) Receptor Binding Affinity

Abstract & Clinical Significance

Didemethyl mifepristone (RU 42 633) is a major oxidative metabolite of the abortifacient and antiglucocorticoid drug Mifepristone (RU 486). Formed primarily via CYP3A4-mediated N-demethylation, this metabolite retains significant biological activity and circulates at concentrations comparable to the parent compound.[1] Due to its extended half-life and high affinity for both the Progesterone Receptor (PR) and Glucocorticoid Receptor (GR), accurate characterization of its binding kinetics is critical for understanding the long-term pharmacodynamic profile of mifepristone therapies.

This guide details the Radioligand Competition Binding Assay , the gold standard for determining the inhibition constant (

Scientific Background: Metabolism & Mechanism

Mifepristone undergoes extensive hepatic metabolism.[1][[“]][3][4][5] The N-demethylation pathway yields two primary active metabolites: Monodemethyl mifepristone (RU 42 698) and Didemethyl mifepristone (RU 42 633).

Metabolic Pathway Visualization

The following diagram illustrates the sequential N-demethylation mediated by Cytochrome P450 3A4.

Figure 1: Sequential hepatic metabolism of Mifepristone to its didemethylated active metabolite.

Experimental Design & Expertise

The "Hook Effect" & Solubility

Expert Insight: Mifepristone and its metabolites are highly lipophilic. When preparing stock solutions, avoid aqueous crash-out. Dissolve Didemethyl mifepristone in 100% DMSO or Ethanol. Ensure the final solvent concentration in the assay buffer does not exceed 1% (v/v), as higher concentrations can denature the receptor or alter ligand solubility, leading to false negatives.

Receptor Stability (The Molybdate Factor)

Nuclear receptors (PR/GR) are unstable in cytosolic preparations. They require chaperone proteins (HSP90) to maintain a ligand-binding competent conformation.

-

Critical Step: Always include Sodium Molybdate (20 mM) in your homogenization and assay buffers. Molybdate stabilizes the receptor-HSP90 complex, preventing degradation during the incubation period.

Ligand Selection

-

Progesterone Receptor (PR): Use [3H]-Org 2058 .[6] Unlike native progesterone, Org 2058 has high specificity for PR and significantly lower non-specific binding to Corticosteroid Binding Globulin (CBG) and Glucocorticoid Receptors.

-

Glucocorticoid Receptor (GR): Use [3H]-Dexamethasone . It is highly selective for GR and does not bind appreciably to CBG (Transcortin).

Protocol: Progesterone Receptor (PR) Competition Binding[1][7]

Materials

-

Receptor Source: Cytosol prepared from T47D or MCF-7 human breast cancer cells (high PR expression).

-

Radioligand: [3H]-Org 2058 (Specific Activity ~40-60 Ci/mmol).

-

Competitor: Didemethyl Mifepristone (RU 42 633).

-

Non-Specific Control: Unlabeled Mifepristone (1 µM excess).

-

Assay Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% Glycerol, 1 mM Monothioglycerol, 20 mM Sodium Molybdate, pH 7.4.

Step-by-Step Methodology

-

Cytosol Preparation:

-

Harvest T47D cells and wash in ice-cold PBS.

-

Resuspend in ice-cold Assay Buffer (1:4 w/v).

-

Homogenize using a Dounce homogenizer (10-15 strokes, pestle B).

-

Centrifuge at 105,000 x g for 60 minutes at 4°C.

-

Collect the supernatant (cytosol). Keep on ice. Do not freeze-thaw multiple times.

-

-

Reaction Setup: Prepare triplicate tubes for each condition in a 96-well plate or microcentrifuge tubes.

Component Volume Final Conc. Cytosol (Receptor) 100 µL ~1-2 mg protein/mL [3H]-Org 2058 50 µL 1-2 nM Competitor (Didemethyl Mif.) 50 µL 10^-11 M to 10^-6 M Total Volume 200 µL -

Incubation:

-

Incubate samples at 0-4°C for 16-18 hours .

-

Note: Equilibrium is slower at 4°C but prevents receptor degradation.

-

-

Separation (Dextran-Coated Charcoal - DCC):

-

Add 200 µL of ice-cold DCC suspension (0.5% Norit A charcoal, 0.05% Dextran T-70 in assay buffer) to each tube.

-

Vortex briefly and incubate on ice for 10 minutes.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the charcoal (which absorbs free ligand).

-

-

Quantification:

-

Carefully pipette 200 µL of the supernatant (bound fraction) into scintillation vials.

-

Add 4 mL scintillation cocktail.

-

Count using a Liquid Scintillation Counter (LSC).

-

Protocol: Glucocorticoid Receptor (GR) Competition Binding

Materials

-

Receptor Source: Cytosol from IM-9 human lymphocytes or Rat Liver.

-

Radioligand: [3H]-Dexamethasone.

-

Competitor: Didemethyl Mifepristone.[1]

-

Non-Specific Control: Unlabeled Dexamethasone (10 µM).

Methodology Differences

Follow the PR protocol (Section 4.2) with these specific adjustments:

-

Incubation: Incubate at 25°C for 2 hours or 4°C overnight . GR is slightly more robust than PR, but 4°C is safer for crude cytosol.

-

Separation: DCC method remains applicable. Alternatively, use Hydroxylapatite (HAP) filtration if high background is observed with charcoal.

Data Analysis & Visualization

Workflow Logic

The following diagram outlines the logical flow of the competition assay and data processing.

Figure 2: Experimental workflow for Radioligand Competition Binding Assay.

Calculations

-

Specific Binding: Subtract Non-Specific Binding (NSB) CPM from Total Binding CPM.

-

% Bound: Normalize data where the "No Competitor" control represents 100% binding.

-

IC50 Determination: Plot % Bound (y-axis) vs. Log[Concentration] (x-axis). Use non-linear regression (4-parameter logistic fit).

-

Ki Calculation (Cheng-Prusoff):

- : Concentration of Didemethyl mifepristone inhibiting 50% of radioligand binding.

- : Concentration of radioligand used (e.g., 1 nM).

- : Dissociation constant of the radioligand (determined previously via Saturation Binding).

Expected Results

Didemethyl mifepristone typically exhibits a Relative Binding Affinity (RBA) slightly lower than the parent compound but still in the nanomolar range.

| Compound | PR Relative Affinity (%) | GR Relative Affinity (%) |

| Mifepristone (RU 486) | 100 (Reference) | 100 (Reference) |

| Didemethyl Mif.[1] (RU 42 633) | ~18 - 40% | ~10 - 25% |

| Progesterone | ~15 - 20% | < 1% |

| Dexamethasone | < 1% | ~250% |

Note: Values are approximate and depend on specific tissue source and buffer conditions.

References

-

Heikinheimo, O., et al. (2003).[[“]] The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action. Contraception.

-

Heikinheimo, O. (1997).[[“]] Clinical pharmacokinetics of mifepristone. Clinical Pharmacokinetics.

-

Sharoni, Y., et al. (1986).[6] ORG-2058 as a ligand in the assay of progesterone receptor in breast cancer.[6] Steroids.[1][[“]][6][7][8][9]

-

Khan, K.K., et al. (2002).[10] Differential oxidation of mifepristone by cytochromes P450 3A4 and 3A5: selective inactivation of P450 3A4.[10] Drug Metabolism and Disposition.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ORG-2058 as a ligand in the assay of progesterone receptor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mifepristone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Differential oxidation of mifepristone by cytochromes P450 3A4 and 3A5: selective inactivation of P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting Didemethyl Mifepristone LC-MS/MS analysis

Technical Support Center: Didemethyl Mifepristone (RU 42 848) LC-MS/MS Analysis

Introduction: The "Deep Metabolite" Challenge

Welcome to the technical support hub for Mifepristone metabolite analysis. While Mifepristone (RU-486) and its primary metabolite (Monodemethyl-Mifepristone, RU 42 633) are relatively straightforward to quantify, the Didemethyl-Mifepristone (RU 42 848) metabolite presents a unique "trifecta" of analytical challenges:

-

Kinetic Instability: It is significantly less stable in matrix than the parent compound.

-

Structural Similarity: It shares a steroid backbone and isobaric fragmentation patterns with other metabolites, leading to critical resolution requirements.

-

Low Abundance: It often exists at <10% of the parent concentration, pushing the limits of sensitivity (LLOQ).

This guide addresses these specific failure points using field-validated protocols.

Module 1: Metabolic Context & Workflow

Understanding the pathway is critical for troubleshooting cross-talk and carryover. Didemethyl mifepristone is the downstream product of sequential N-demethylation mediated by CYP3A4.

Figure 1: Sequential N-demethylation pathway. Note the sequential mass loss of 14 Da. Inadequate chromatographic separation can lead to "in-source fragmentation" of the parent mimicking the metabolite.

Module 2: Troubleshooting Guides (Q&A)

Topic A: Stability & Sample Preparation

Q: My Didemethyl Mifepristone QC samples are showing high variability (>15% CV) and decreasing area counts over time, while the Parent compound remains stable. Is this an instrument issue?

A: This is likely a pre-analytical stability issue , not an instrument fault. In my experience, Didemethyl Mifepristone is the least stable of the three analytes in biological matrix. It is highly susceptible to oxidative degradation and light sensitivity.

-

The Mechanism: The primary amine (or secondary, depending on the exact demethylation site nomenclature) on the phenyl ring is more reactive than the tertiary amine of the parent.

-

The Fix:

-

Light Protection: All extraction steps must be performed under amber light or in amber tubes.

-

Temperature Control: Process samples on ice. Autosampler temperature must be set to 4°C.

-

Acidification: Avoid alkaline storage. If using Liquid-Liquid Extraction (LLE) at high pH, neutralize the supernatant immediately after separation.

-

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but I see significant ion suppression for the Didemethyl peak. Should I switch methods?

A: Yes. PPT is often insufficient for Didemethyl Mifepristone due to the high lipophilicity of the steroid backbone (logP ~4-5). Phospholipids co-elute and suppress the signal, particularly for the late-eluting metabolites.

-

Recommended Protocol: Liquid-Liquid Extraction (LLE) .[1][2][3]

-

Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (1:1).

-

pH Adjustment: Adjust plasma to pH 9-10 (using borate buffer) prior to extraction to ensure the amine is uncharged and partitions into the organic phase.

-

Validation: This typically yields cleaner extracts and 3-5x higher signal-to-noise ratios than PPT.

-

Topic B: Chromatography & Selectivity

Q: I see a small peak in the Didemethyl MRM channel (402 -> 344) at the exact retention time of Monodemethyl Mifepristone. Is this contamination?

A: This is likely Crosstalk or In-Source Fragmentation . If the Monodemethyl metabolite (m/z 416) loses a methyl group in the ion source before entering Q1, it becomes m/z 402. It then passes through Q1 and fragments in Q2, mimicking the Didemethyl analyte.

-

Diagnostic Test: Inject a high-concentration standard of only Monodemethyl Mifepristone. Monitor the Didemethyl transition. If you see a peak, you have in-source fragmentation.

-

The Fix: Chromatographic Separation is the only defense. You must resolve the Mono- and Di- metabolites by at least 0.5 minutes.

-

Column Choice: Switch to a Phenyl-Hexyl or Biphenyl column (e.g., Kinetex Biphenyl). The pi-pi interactions with the steroid's aromatic rings offer better selectivity for the demethylated amines than standard C18.

-

Topic C: Sensitivity (Low Signal)

Q: I cannot reach the required LLOQ (0.5 ng/mL) for Didemethyl Mifepristone. The signal is too erratic.

A: The Didemethyl metabolite often ionizes less efficiently than the parent due to the loss of the methyl groups which stabilize the positive charge on the nitrogen.

-

Critical Control Points:

-

Mobile Phase Additive: Ensure you are using Ammonium Formate (5-10 mM) in the aqueous phase. This promotes protonation better than Formic Acid alone for these specific amines.

-

Solvent Quality: Use LC-MS grade Methanol instead of Acetonitrile as the organic phase. Methanol often provides better ionization for steroids, despite higher backpressure.

-

Adsorption: Didemethyl mifepristone is "sticky." Use low-binding polypropylene plates and minimize contact with glass.

-

Module 3: Validated Experimental Protocol

Use this baseline method to establish system suitability.

MRM Parameters (Positive ESI)

| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (V) | Role |

| Mifepristone | 430.2 | 372.2 | 50 | 25 | Quantifier |

| Mono-Demethyl | 416.2 | 358.2 | 50 | 27 | Quantifier |

| Di-Demethyl | 402.2 | 344.2 | 100 | 30 | Quantifier |

| Levonorgestrel (IS) | 313.2 | 245.2 | 50 | 30 | Internal Std |

Note: The transition 402->344 corresponds to the loss of the modified propynyl/amino group. Always optimize CE for your specific instrument.

Chromatographic Conditions

-

Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate in Water.[4]

-

Mobile Phase B: Methanol (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.[4]

-

Gradient:

-

0.0 min: 40% B

-

1.0 min: 40% B

-

5.0 min: 90% B

-

6.5 min: 90% B

-

6.6 min: 40% B (Re-equilibration)

-

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose "Missing Signal" for Didemethyl Mifepristone.

Figure 2: Step-by-step diagnostic workflow for sensitivity issues.

References

-

Guo, Z., et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion.[5] Molecules, 27(21), 7605.[5]

-

Tang, C., et al. (2009). Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard.[6] Biomedical Chromatography, 23(1), 71-80.[6]

-

Tevini, J., et al. (2024). A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice.[5][7] Analytical Methods, 16.

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]

troubleshooting guide for Didemethyl Mifepristone experimental variability

Technical Support Center: Didemethyl Mifepristone

Welcome to the technical support guide for Didemethyl Mifepristone (N,N-didesmethyl-mifepristone), a principal metabolite of Mifepristone (RU-486). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of its quantification in biological matrices. Achieving reproducible and accurate results requires a nuanced understanding of the analyte's properties and its interaction with analytical systems. This guide provides in-depth, experience-driven advice to mitigate experimental variability.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Category 1: Sample Handling and Stability

Question 1: I'm seeing significant variability between my sample replicates. Could this be a stability issue?

Answer: Yes, this is a strong possibility. While Didemethyl Mifepristone is generally stable, it is the most susceptible to degradation among mifepristone's metabolites under certain conditions. A study on short-term stability showed that Didemethyl Mifepristone exhibited the largest changes among related compounds, with percentage bias values reaching up to 10.90%[1].

-

Underlying Cause: Variability often stems from inconsistent handling procedures from collection to analysis. Didemethyl Mifepristone, as a metabolite, is subject to enzymatic degradation in unpreserved biological samples. Temperature fluctuations during storage or multiple freeze-thaw cycles can also compromise sample integrity.

-

Troubleshooting & Validation Protocol:

-

Immediate Processing: Process blood samples as quickly as possible after collection. Centrifuge at 4°C to separate plasma, which should then be immediately frozen.[2]

-

Storage Conditions: Store plasma samples at -80°C for long-term stability.[3] For short-term storage, -20°C is acceptable, but minimize the duration.[4]

-

Freeze-Thaw Cycles: Validate the stability of your analyte through a minimum of three freeze-thaw cycles. This is a standard requirement in bioanalytical method validation.[5] If variability increases with each cycle, it indicates degradation. Plan your experiments to minimize the number of times samples are thawed.

-

Bench-Top Stability: Determine how long the analyte is stable in the matrix at room temperature. This is critical for understanding allowable processing times after thawing.

-

Category 2: Sample Preparation and Extraction

Question 2: My recovery for Didemethyl Mifepristone is low and inconsistent. How can I improve my extraction efficiency?

Answer: Low and variable recovery is a classic problem in bioanalysis, often pointing to a suboptimal extraction procedure. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable, but each requires careful optimization for steroidal compounds like Didemethyl Mifepristone.[6][7]

-

Underlying Cause (LLE): In LLE, poor recovery can result from an incorrect solvent choice, improper pH of the aqueous phase, or insufficient mixing. Didemethyl Mifepristone is a lipophilic molecule, but its polarity differs from its parent compound, requiring specific solvent conditions.

-

Underlying Cause (SPE): In SPE, issues can arise from incorrect sorbent selection, inadequate conditioning of the cartridge, using the wrong wash solvent (which can prematurely elute the analyte), or an inappropriate elution solvent.[8]

Workflow: Optimizing Extraction Recovery

Caption: Decision tree for troubleshooting low extraction recovery.

-

Detailed Protocol: Liquid-Liquid Extraction (LLE)

-

pH Adjustment: Before extraction, basify the plasma/serum sample. Adding an ammonium carbonate solution to achieve a pH of 9 has been shown to be effective.[1][9] This ensures the analyte is in a neutral state, maximizing its partitioning into the organic solvent.

-

Solvent Selection: Test various immiscible organic solvents. While diethyl ether and ethyl acetate are common choices for steroids[2][10], tert-butyl-methyl ether has also been successfully used for mifepristone and its metabolites.[1][9]

-

Extraction & Evaporation: Add the chosen solvent (e.g., at a 5:1 solvent-to-sample ratio), vortex thoroughly for at least 2 minutes, and centrifuge to separate the layers.[10][11] Transfer the organic layer and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).[1]

-

Reconstitution: Reconstitute the dried extract in your initial mobile phase to ensure compatibility with the LC system.

-

Category 3: Analytical Method (LC-MS/MS)

Question 3: I am observing poor peak shape (tailing or fronting) and drifting retention times for Didemethyl Mifepristone. What are the likely causes?

Answer: These are classic chromatographic issues that can severely impact integration and quantification accuracy. They typically point to problems with the mobile phase, the analytical column, or interactions with the LC system itself.

-

Underlying Cause & Solutions:

-

Mobile Phase pH: The pH of your aqueous mobile phase is critical. For amine-containing compounds like Didemethyl Mifepristone, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used to ensure consistent protonation, leading to sharp, symmetrical peaks.

-

Column Choice: A C18 column is a standard choice for steroid analysis.[7] However, if issues persist, consider a column with a different stationary phase, such as a biphenyl phase, which can offer alternative selectivity for aromatic compounds.[8]

-

Column Equilibration: Insufficient column equilibration between injections is a primary cause of retention time drift. Ensure your method includes an adequate re-equilibration step after the gradient elution.

-

System Contamination: Buildup of matrix components on the column or in the system can lead to peak shape distortion. Implement a robust column wash step in your gradient and periodically flush the entire system.

-

Question 4: My signal intensity is suppressed, and I'm struggling to reach the required Lower Limit of Quantification (LLOQ). How do I diagnose and mitigate matrix effects?

Answer: Matrix effects are a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix (like phospholipids) suppress or enhance the ionization of the target analyte.[12][13][14]

-

Underlying Cause: When an interfering compound co-elutes with Didemethyl Mifepristone, it competes for ionization in the MS source. This leads to a suppressed analyte signal, poor sensitivity, and inaccurate quantification.[15][16]

-

Diagnostic Protocol: Post-Extraction Spike Analysis

-

Extract a blank matrix sample (e.g., human plasma) using your established protocol.

-

Prepare two sets of samples:

-

Set A: Spike the extracted blank matrix with a known concentration of Didemethyl Mifepristone.

-

Set B: Prepare a neat solution of Didemethyl Mifepristone in your reconstitution solvent at the exact same concentration.

-

-

Analyze both sets by LC-MS/MS.

-

Calculate Matrix Factor (MF): MF = (Peak Area in Set A) / (Peak Area in Set B)

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

-

An MF ≈ 1 indicates no significant matrix effect.

-

-

-

Mitigation Strategies:

-

Improve Sample Cleanup: The most effective strategy is to remove the interfering components. If you are using protein precipitation, switch to a more selective technique like LLE or SPE.[16] Specialized phospholipid removal plates can also be highly effective.

-

Chromatographic Separation: Adjust your LC gradient to chromatographically separate Didemethyl Mifepristone from the suppression zone. A slower, shallower gradient can often resolve the analyte from interfering peaks.

-

Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Didemethyl Mifepristone-d4) is the ideal internal standard.[17] It co-elutes with the analyte and experiences the same degree of matrix effect, thereby compensating for signal variations and improving accuracy.[16]

-

Table 1: Recommended Starting LC-MS/MS Parameters for Didemethyl Mifepristone

| Parameter | Recommended Setting | Rationale & Key Considerations |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm) | Standard for steroid separation. Ensure it is well-maintained.[7] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks; methanol can offer different selectivity.[8] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The dimethylamino group on the parent structure is readily protonated. |

| MS/MS Transition | Precursor Ion: ~402 m/z | Corresponds to [M+H]+ for Didemethyl Mifepristone. This must be optimized by direct infusion of a standard.[9] |

| Internal Standard | Didemethyl Mifepristone-d4 (or similar SIL-IS) | Co-elutes and compensates for extraction and matrix effect variability.[16][17] |

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for the formation of Didemethyl Mifepristone? A1: Mifepristone is metabolized in the liver primarily through N-demethylation and hydroxylation, reactions largely mediated by the cytochrome P450 enzyme, CYP3A4.[2][18] This process sequentially removes methyl groups, first forming N-desmethyl-mifepristone and subsequently N,N-didesmethyl-mifepristone.[2][19]

Diagram: Mifepristone Metabolism Pathway

Caption: Simplified metabolic pathway of Mifepristone to Didemethyl Mifepristone.

Q2: Can I use a structural analog as an internal standard if a stable isotope-labeled one is not available? A2: While a SIL-IS is strongly preferred, a structural analog (e.g., another steroid not present in the sample) can be used if necessary. However, you must demonstrate that it behaves similarly during extraction and is not subject to different matrix effects.[20] The validation for this approach is more stringent, as it is less likely to perfectly mimic the analyte's behavior.

Q3: What are the key validation parameters I must assess for a bioanalytical method according to regulatory guidelines? A3: According to guidelines from bodies like the ICH, a full validation must include assessment of selectivity, specificity, calibration curve, accuracy, precision, recovery, stability (freeze-thaw, bench-top, long-term), and matrix effect.[21][22]

Q4: My biological samples are highly lipemic. Will this affect my analysis? A4: Yes, highly lipemic (high lipid content) samples are a significant source of matrix effects and can cause system contamination. A robust sample preparation method like SPE is crucial for removing lipids before injection.[23] Simple protein precipitation is often insufficient for these sample types.

References

-

N,N-Didesmethyl Mifepristone-D4 - Veeprho. (Source: Veeprho, URL: [Link])

-

Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC - NIH. (Source: National Institutes of Health, URL: [Link])

-

Mifepristone - Wikipedia. (Source: Wikipedia, URL: [Link])

-

Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - ResearchGate. (Source: ResearchGate, URL: [Link])

-

A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - RSC Publishing. (Source: Royal Society of Chemistry, URL: [Link])

-

A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - RSC Publishing. (Source: Royal Society of Chemistry, URL: [Link])

-

Identification and quantitation of mifepristone and its N-demethyl metabolite in the plasma of an aborted fetus by liquid chromatography–quadrupole–time-of-flight–mass spectrometry (LC–Q–TOFMS) and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS–MS) | Request PDF - ResearchGate. (Source: ResearchGate, URL: [Link])

-

TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. (Source: National Institutes of Health, URL: [Link])

-

Mifepristone - StatPearls - NCBI Bookshelf. (Source: National Institutes of Health, URL: [Link])

-

Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (Source: National Institutes of Health, URL: [Link])

-

Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS - Pragolab. (Source: Pragolab, URL: [Link])

-

What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (Source: NorthEast BioLab, URL: [Link])

-

Common challenges in bioanalytical method development | Simbec-Orion. (Source: Simbec-Orion, URL: [Link])

-

Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - MDPI. (Source: MDPI, URL: [Link])

-

matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (Source: ijoppr.org, URL: [Link])

-

Importance of matrix effects in LC–MS/MS bioanalysis. (Source: Bioanalysis Zone, URL: [Link])

-

Strategies & Considerations for Bio analytical Method Development and Validation using LCMS/MS: a Review - SciSpace. (Source: SciSpace, URL: [Link])

-

Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC - NIH. (Source: National Institutes of Health, URL: [Link])

-

bioanalytical method validation and study sample analysis m10 - ICH. (Source: ICH, URL: [Link])

-

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International - Chromatography Online. (Source: Chromatography Online, URL: [Link])

-

Bioanalytical Method Development and Validation - BEBAC. (Source: BEBAC, URL: [Link])

Sources

- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]

- 4. DIDESMETHYL MIFEPRISTONE CAS#: 104004-92-4 [m.chemicalbook.com]

- 5. bebac.at [bebac.at]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pragolab.cz [pragolab.cz]

- 9. researchgate.net [researchgate.net]

- 10. arborassays.com [arborassays.com]

- 11. zellx.de [zellx.de]

- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nebiolab.com [nebiolab.com]

- 14. bioanalysis-zone.com [bioanalysis-zone.com]

- 15. eijppr.com [eijppr.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. veeprho.com [veeprho.com]

- 18. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 21. simbecorion.com [simbecorion.com]

- 22. database.ich.org [database.ich.org]

- 23. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Strategies to Improve the Yield of Synthetic Didemethyl Mifepristone

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Didemethyl Mifepristone (RU 42 848). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of mifepristone analogs. Our goal is to provide practical, field-proven insights and troubleshooting strategies to help you overcome common challenges and optimize your reaction yields. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.

Overview: The Synthetic Challenge

Didemethyl Mifepristone is the N-didemethylated metabolite of Mifepristone (RU-486)[1]. Its synthesis involves the selective removal of both methyl groups from the C-11β dimethylaminophenyl moiety of the parent steroid. While seemingly straightforward, this N-demethylation reaction is often plagued by issues such as incomplete conversion, the formation of the stable N-monodemethylated intermediate (Metapristone or N-Desmethyl Mifepristone), and purification difficulties due to the structural similarity of the starting material, intermediate, and final product. This guide provides a structured approach to troubleshooting these key areas.

Logical Workflow for Synthesis and Troubleshooting

The following diagram illustrates the general workflow from starting material validation to final product characterization, highlighting key areas for troubleshooting.

Caption: General workflow for Didemethyl Mifepristone synthesis.

Part 1: Pre-Synthesis & Starting Material FAQs

The quality of your starting material is the foundation of a high-yield synthesis. Impurities from the original synthesis of Mifepristone can interfere with the demethylation reaction and significantly complicate purification.

Q1.1: My starting Mifepristone is listed as >98% pure. Is that sufficient? What impurities should I be concerned about?

A: While a purity of >98% is a good starting point, the nature of the remaining <2% is critical. The multi-step synthesis of Mifepristone, which often involves a critical Grignard reaction, can introduce structurally related impurities that are difficult to remove[2][3].

-